Tris(2-maleimidoethyl)amine Tris(2-maleimidoethyl)amine
Brand Name: Vulcanchem
CAS No.: 139112-38-2
VCID: VC0241073
InChI: InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2
SMILES: C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O
Molecular Formula: C18H18N4O6
Molecular Weight: 386.4 g/mol

Tris(2-maleimidoethyl)amine

CAS No.: 139112-38-2

Cat. No.: VC0241073

Molecular Formula: C18H18N4O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Tris(2-maleimidoethyl)amine - 139112-38-2

Specification

CAS No. 139112-38-2
Molecular Formula C18H18N4O6
Molecular Weight 386.4 g/mol
IUPAC Name 1-[2-[bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]ethyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C18H18N4O6/c23-13-1-2-14(24)20(13)10-7-19(8-11-21-15(25)3-4-16(21)26)9-12-22-17(27)5-6-18(22)28/h1-6H,7-12H2
SMILES C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O
Canonical SMILES C1=CC(=O)N(C1=O)CCN(CCN2C(=O)C=CC2=O)CCN3C(=O)C=CC3=O

Introduction

Chemical Properties and Structure

Tris(2-maleimidoethyl)amine is characterized by specific chemical properties that define its functionality and applications. The compound's structure consists of three maleimide groups attached to a central nitrogen atom via ethyl spacers.

Basic Chemical Data

The following table summarizes the key physical and chemical properties of Tris(2-maleimidoethyl)amine:

PropertyValue
Common NameTris(2-maleimidoethyl)amine
CAS Number139112-38-2
Molecular FormulaC₁₈H₁₈N₄O₆
Molecular Weight386.36 g/mol
Exact Mass386.123
Physical StateSolid
Boiling Point618.3±50.0 °C
PSA115.38
SolubilitySoluble in DMF, DMSO; insoluble in water

This compound features three maleimide groups that are highly reactive toward sulfhydryl (thiol) groups, making it an effective crosslinking agent . The trifunctional nature of the molecule allows it to simultaneously react with three different thiol-containing molecules, creating complex three-dimensional structures .

Alternative Synthetic Approaches

Researchers have also explored alternative synthetic approaches to improve yields or modify specific properties of the final compound. One such modification involves adjusting reaction temperatures and cooling rates to optimize the Diels-Alder and retro-Diels-Alder reactions . These modifications can influence the purity and structural characteristics of the final product.

Applications

Tris(2-maleimidoethyl)amine has found applications across multiple scientific disciplines due to its unique crosslinking capabilities and reactive properties.

Bioconjugation

In bioconjugation, Tris(2-maleimidoethyl)amine serves as an effective crosslinker for attaching biomolecules such as proteins and antibodies to surfaces or other molecules. The maleimide groups react specifically with thiol groups (usually from cysteine residues in proteins) to form stable thioether bonds .

This property enables researchers to create stable and functional conjugates that maintain biological activity while gaining new functionalities. Applications include:

  • Creation of antibody-drug conjugates for targeted therapies

  • Immobilization of enzymes on solid supports

  • Development of protein arrays for high-throughput screening

  • Formation of multi-protein complexes for structural studies

Drug Delivery Systems

Tris(2-maleimidoethyl)amine contributes significantly to the design of advanced drug delivery systems by enabling the creation of complex carrier structures. Its trifunctional nature allows for the attachment of multiple components, including:

  • Therapeutic agents

  • Targeting moieties

  • Imaging agents

  • Stabilizing polymers

These multi-component systems can improve drug stability, control release profiles, enhance target specificity, and reduce off-target effects. This is particularly beneficial in cancer treatment, where controlled drug release at specific sites is crucial for efficacy and minimizing side effects.

Polymer Chemistry

In polymer science, Tris(2-maleimidoethyl)amine serves as a key building block for creating functionalized polymers with specific properties. The compound acts as a core molecule for the construction of dendritic polymers and star-shaped macromolecules .

Applications in polymer chemistry include:

  • Development of branched polymers with enhanced mechanical properties

  • Creation of functional coatings and adhesives

  • Synthesis of polymer networks with controlled crosslinking density

  • Preparation of stimuli-responsive materials for smart applications

Diagnostics

Tris(2-maleimidoethyl)amine plays a crucial role in diagnostic applications by facilitating the immobilization of biomolecules in biosensor development. Its crosslinking capabilities enhance the sensitivity and specificity of various diagnostic tests by:

  • Stabilizing antibody orientation on sensor surfaces

  • Creating multi-component detection systems

  • Enabling multiplexed detection of multiple analytes

  • Improving signal amplification strategies

These applications contribute to the development of more sensitive, specific, and reliable diagnostic tools for various medical conditions.

Research Findings

Tris(2-maleimidoethyl)amine has been the subject of various research studies across multiple disciplines. Its unique properties have enabled scientists to investigate complex biological systems and develop novel materials.

Studies on P-glycoprotein

One significant area of research involves the use of Tris(2-maleimidoethyl)amine to investigate the structure and function of P-glycoprotein (P-gp), a membrane protein associated with multidrug resistance in cancer cells.

Researchers identified Tris(2-maleimidoethyl)amine as a thiol-reactive substrate that stimulates the ATPase activity of Cys-less P-gp approximately 7-fold. Through cysteine-scanning mutagenesis of transmembrane segment 12 (TM12), they discovered that the activity of mutant V982C was inhibited by the compound .

Further investigations revealed that cross-linking by Tris(2-maleimidoethyl)amine could occur between specific cysteine residues in TM6 and TM12 (L339C in TM6 and V982C in TM12), producing a cross-linked product observable by SDS-polyacrylamide gel electrophoresis. This cross-linking inhibited the ATPase activity of the mutant protein .

Importantly, various P-gp substrates, including cyclosporin A, vinblastine, colchicine, and verapamil, were shown to inhibit the cross-linking effect of Tris(2-maleimidoethyl)amine. These findings provided valuable insights into the structural dynamics of P-gp during substrate transport and the mechanisms of multidrug resistance .

Polymer Science Research

In polymer science, Tris(2-maleimidoethyl)amine has been utilized to create complex macromolecular architectures through controlled reactions with thiol-functionalized polymers.

Research has demonstrated the synthesis of star polymers using Tris(2-maleimidoethyl)amine as a core molecule. In one approach, 4-arm end-functional RAFT star polymers were reacted with Tris(2-maleimidoethyl)amine in deoxygenated dichloromethane to create complex branched structures .

Another study explored the use of λ-orthogonal photochemistry in combination with Tris(2-maleimidoethyl)amine to create star polymers with precise architectures. The researchers dissolved Tris(2-maleimidoethyl)amine and functionalized polymers in dry dichloromethane to facilitate the formation of star-shaped macromolecules through controlled thiol-maleimide chemistry .

Additionally, researchers have investigated single-chain polymer nanoparticles using Diels-Alder chemistry involving Tris(2-maleimidoethyl)amine as a key component. These studies have contributed to understanding how controlled folding and crosslinking of polymer chains can create well-defined nanostructures with applications in catalysis, drug delivery, and materials science .

Physical and Chemical Properties

The functionality of Tris(2-maleimidoethyl)amine is closely tied to its physical and chemical properties, which determine its reactivity, stability, and handling characteristics.

Reactivity Profile

The reactivity of Tris(2-maleimidoethyl)amine is primarily determined by its three maleimide groups, which undergo Michael addition reactions with thiol-containing compounds. This reaction proceeds under mild conditions (neutral to slightly basic pH, room temperature) to form stable thioether bonds .

Stability Considerations

Tris(2-maleimidoethyl)amine requires specific storage conditions to maintain its reactivity. As a solid, it should be stored refrigerated and protected from moisture to prevent premature hydrolysis of the maleimide groups. The compound is sensitive to:

  • Moisture (causing hydrolysis of maleimide groups)

  • Heat (accelerating degradation reactions)

  • Strong nucleophiles (causing unwanted side reactions)

  • UV light (potentially initiating polymerization of maleimide groups)

For laboratory use, fresh solutions should be prepared shortly before use to ensure maximum reactivity and specificity .

Practical Applications and Usage Guidelines

The effective utilization of Tris(2-maleimidoethyl)amine in research and development requires specific handling procedures and optimization strategies.

Preparation for Use

Tris(2-maleimidoethyl)amine is water-insoluble and must first be dissolved in organic solvents before addition to aqueous reaction mixtures. The recommended procedure involves:

  • Dissolving the compound in a minimal volume of DMF or DMSO

  • Adding this solution dropwise to the aqueous reaction buffer while stirring

  • Maintaining the final organic solvent concentration below 10% to minimize protein denaturation (for bioconjugation applications)

This approach creates a homogeneous reaction mixture while minimizing precipitation of the crosslinker .

Optimization Strategies

For optimal crosslinking efficiency, several parameters should be controlled:

  • pH: Maintain pH between 6.5-7.5 to balance thiol reactivity with maleimide stability

  • Temperature: Generally, room temperature (20-25°C) provides a good balance between reaction rate and stability

  • Reaction time: Typically 1-4 hours, depending on reactant concentrations

  • Molar ratios: Often a slight excess of Tris(2-maleimidoethyl)amine (1.2-1.5 equivalents per thiol) is used to ensure complete conjugation

These parameters may require adjustment based on the specific application and the nature of the thiol-containing molecules being conjugated .

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